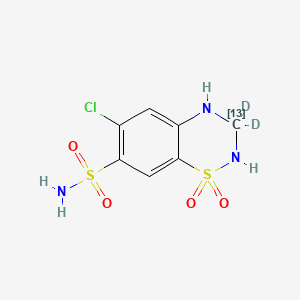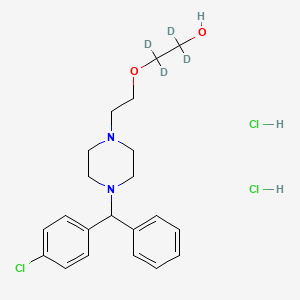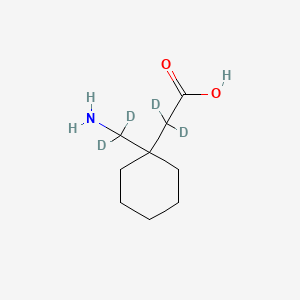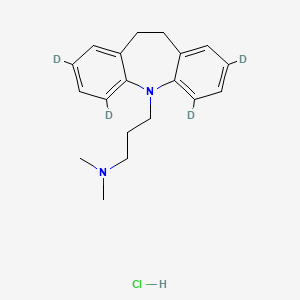
Rac Albutérol-d9
Vue d'ensemble
Description
Salbutamol-d9 est une forme deutérée du salbutamol, qui est un agoniste sélectif des récepteurs bêta-2 adrénergiques. Ce composé est principalement utilisé comme étalon interne pour la quantification du salbutamol dans diverses applications analytiques, en particulier en spectrométrie de masse . Les atomes de deutérium dans le Salbutamol-d9 remplacent les atomes d'hydrogène, ce qui le rend utile dans les études pharmacocinétiques en raison de sa stabilité et de sa masse différentiable.
Applications De Recherche Scientifique
Le Salbutamol-d9 est largement utilisé en recherche scientifique, en particulier dans :
Chimie : Comme étalon interne en spectrométrie de masse pour la quantification du salbutamol.
Industrie : Employé dans les processus de contrôle et d'assurance qualité dans la fabrication pharmaceutique.
Mécanisme d'action
Le Salbutamol-d9, comme le salbutamol, exerce ses effets en se liant sélectivement aux récepteurs bêta-2 adrénergiques sur les cellules musculaires lisses bronchiques. Cette liaison active l'adénylate cyclase, augmentant la concentration intracellulaire de monophosphate d'adénosine cyclique (AMP cyclique). Les niveaux élevés d'AMP cyclique entraînent la relaxation des muscles lisses bronchiques, ce qui entraîne une bronchodilatation et un soulagement du bronchospasme .
Mécanisme D'action
Target of Action
The primary target of rac Albuterol-d9 is the beta-2 adrenergic receptor . This receptor is located on bronchial smooth muscle cells and plays a crucial role in the regulation of airway tone . The beta-2 adrenergic receptor is a G protein-coupled receptor that, when activated, leads to smooth muscle relaxation and bronchodilation .
Mode of Action
Rac Albuterol-d9, being a beta-2 adrenergic receptor agonist, selectively interacts with these receptors on bronchial smooth muscle to achieve bronchodilation . This interaction results in the activation of the enzyme adenylyl cyclase , which in turn produces cyclic adenosine monophosphate (cAMP).
Biochemical Pathways
The activation of the beta-2 adrenergic receptor by rac Albuterol-d9 leads to a cascade of biochemical events. The production of cAMP, as mentioned earlier, is a key step in this pathway. cAMP acts as a secondary messenger, triggering a series of intracellular events that ultimately lead to the relaxation of bronchial smooth muscle . This relaxation results in bronchodilation, which improves airflow and reduces the symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
The drug is then distributed throughout the body, with a portion of the drug reaching the target site in the lungs . The elimination of Albuterol is thought to occur primarily through metabolism and renal excretion . .
Result of Action
The primary result of rac Albuterol-d9’s action is bronchodilation . By relaxing the smooth muscles in the bronchi and bronchioles, rac Albuterol-d9 helps to open up the airways, making it easier for individuals with conditions like asthma and COPD to breathe . This can help to alleviate symptoms such as shortness of breath, wheezing, and coughing .
Action Environment
The action of rac Albuterol-d9 can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual genetic factors can all impact the drug’s efficacy and stability . Additionally, factors such as the patient’s age, weight, and specific disease state can also affect the drug’s action
Safety and Hazards
While specific safety and hazard information for rac Albuterol-d9 is not provided, general safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Analyse Biochimique
Biochemical Properties
Rac Albuterol-d9 functions as a β2-adrenoceptor agonist, similar to its non-deuterated counterpart. It interacts with β2-adrenergic receptors on the surface of cells, particularly in the lungs and smooth muscle tissues. Upon binding to these receptors, rac Albuterol-d9 activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of bronchial smooth muscle, making it an effective bronchodilator .
Cellular Effects
Rac Albuterol-d9 has significant effects on various cell types, particularly those involved in respiratory function. In airway smooth muscle cells, it induces relaxation by increasing cAMP levels, which in turn activates protein kinase A (PKA). This activation leads to the phosphorylation of target proteins that reduce intracellular calcium levels, promoting muscle relaxation . Additionally, rac Albuterol-d9 influences immune cells, such as T cells, by decreasing the secretion of inflammatory cytokines and reducing the activity of the inflammatory transcription factor NF-κB .
Molecular Mechanism
At the molecular level, rac Albuterol-d9 exerts its effects by binding to β2-adrenergic receptors. This binding triggers a conformational change in the receptor, activating the G protein-coupled receptor (GPCR) signaling pathway. The activated receptor stimulates adenylate cyclase, increasing cAMP production. Elevated cAMP levels activate PKA, which then phosphorylates various target proteins, leading to bronchodilation and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac Albuterol-d9 can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Short-term studies have shown that rac Albuterol-d9 maintains its bronchodilatory and anti-inflammatory effects consistently. Long-term studies are needed to fully understand its stability and potential degradation products .
Dosage Effects in Animal Models
In animal models, the effects of rac Albuterol-d9 vary with dosage. At therapeutic doses, it effectively reduces bronchoconstriction and inflammation without significant adverse effects. At higher doses, rac Albuterol-d9 can cause systemic side effects such as increased heart rate and tremors. These effects are dose-dependent and highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
Rac Albuterol-d9 is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, followed by conjugation reactions such as glucuronidation. These metabolic processes result in the formation of various metabolites, which are then excreted via the kidneys .
Transport and Distribution
Within cells, rac Albuterol-d9 is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and possibly through specific transporters. Once inside the cell, it binds to β2-adrenergic receptors on the cell membrane, initiating its pharmacological effects. The distribution of rac Albuterol-d9 within tissues is influenced by its lipophilicity and the presence of binding proteins .
Subcellular Localization
Rac Albuterol-d9 primarily localizes to the cell membrane, where it interacts with β2-adrenergic receptors. This localization is crucial for its function as a bronchodilator and anti-inflammatory agent. The compound does not significantly accumulate in other subcellular compartments, which helps to minimize off-target effects and enhances its therapeutic efficacy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Salbutamol-d9 implique plusieurs étapes, en partant d'acétophénones substituées. Une méthode courante comprend la chlorométhylation de la 4-hydroxyacetophénone avec du formaldéhyde dans de l'acide chlorhydrique concentré, suivie d'une acylation avec de l'anhydride acétique et de l'acide acétique en présence d'acétate de sodium . Le composé résultant subit une bromation et des réactions ultérieures avec de la tert-butylamine pour former le produit souhaité. La réduction du groupe carbonyle alkyle en alcool primaire en utilisant du borohydrure de sodium ou du borohydrure de potassium en présence d'additifs acides est également une étape clé .
Méthodes de production industrielle
La production industrielle de Salbutamol-d9 implique généralement une synthèse à grande échelle utilisant des voies de synthèse similaires à celles décrites ci-dessus. Le processus comprend des étapes de purification rigoureuses pour garantir une pureté élevée et un enrichissement isotopique. Le produit final est souvent cristallisé et séché dans des conditions contrôlées pour maintenir sa stabilité et sa qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le Salbutamol-d9 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des groupes hydroxyle, conduisant à la formation de cétones ou d'aldéhydes.
Réduction : Réduction du groupe carbonyle pour former des alcools primaires.
Substitution : L'halogénation et les réactions de substitution ultérieures sont courantes dans la synthèse du Salbutamol-d9.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Substitution : Des réactifs tels que la tert-butylamine et le formaldéhyde sont utilisés en conditions acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui conduisent au composé deutéré final, le Salbutamol-d9. Ces intermédiaires sont souvent caractérisés par leurs groupes fonctionnels, tels que les groupes hydroxyle, carbonyle et amino .
Comparaison Avec Des Composés Similaires
Composés similaires
Salbutamol : La forme non deutérée, largement utilisée comme bronchodilatateur.
Lévosalbutamol : L'isomère R du salbutamol, connu pour sa plus grande affinité pour les récepteurs bêta-2 et ses effets secondaires réduits.
Clébutérol : Un autre agoniste bêta-2 adrénergique, utilisé à des fins thérapeutiques similaires mais avec une durée d'action plus longue.
Unicité
Le Salbutamol-d9 est unique en raison de sa teneur en deutérium, qui offre une stabilité accrue et permet une quantification précise dans les applications analytiques. Cela le rend particulièrement précieux dans les études pharmacocinétiques et les processus de contrôle qualité .
Propriétés
IUPAC Name |
4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675541 | |
| Record name | Albuterol-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-73-2 | |
| Record name | Albuterol-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-73-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)





